4-(2-Fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)pyrrolo[2,3-b]pyridine
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Overview
Description
4-(2-Fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)pyrrolo[2,3-b]pyridine is a complex organic compound that features a pyrrolo[2,3-b]pyridine core with two fluorinated nitrophenyl groups
Preparation Methods
The synthesis of 4-(2-Fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)pyrrolo[2,3-b]pyridine typically involves the reaction of 2-fluoro-4-nitrophenol with 4-chloro-7-azaindole . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and bases like potassium carbonate. Major products formed from these reactions include the corresponding amino derivatives and substituted phenyl derivatives.
Scientific Research Applications
4-(2-Fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated nitrophenyl groups can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar compounds include other fluorinated nitrophenyl derivatives and pyrrolo[2,3-b]pyridine analogs. Compared to these compounds, 4-(2-Fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of two fluorinated nitrophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)-1-(2-fluoro-4-nitrophenyl)pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F2N4O5/c20-14-9-11(24(26)27)1-3-16(14)23-8-6-13-17(5-7-22-19(13)23)30-18-4-2-12(25(28)29)10-15(18)21/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKXKRKPMDEHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=CC3=C(C=CN=C32)OC4=C(C=C(C=C4)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F2N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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